molecular formula C3H9BF4O B1221110 Trimethyloxonium tetrafluoroborate CAS No. 420-37-1

Trimethyloxonium tetrafluoroborate

Cat. No.: B1221110
CAS No.: 420-37-1
M. Wt: 147.91 g/mol
InChI Key: CZVZBKHWOFJNCR-UHFFFAOYSA-N
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Description

Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, acting as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that decomposes rapidly upon exposure to atmospheric moisture .

Biochemical Analysis

Biochemical Properties

Trimethyloxonium tetrafluoroborate plays a crucial role in biochemical reactions as a potent methylating agent. It interacts with various biomolecules, including enzymes and proteins, by transferring a methyl group to nucleophilic sites. This methylation process can modify the activity of enzymes, alter protein functions, and impact metabolic pathways. For instance, it is used in the esterification of carboxylic acids, where it methylates the carboxyl group to form methyl esters .

Cellular Effects

This compound influences cellular processes by modifying the methylation status of biomolecules. This can affect cell signaling pathways, gene expression, and cellular metabolism. Methylation of DNA and proteins can lead to changes in gene expression, potentially activating or silencing specific genes. Additionally, the compound’s interaction with cellular proteins can alter their function, impacting various metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the transfer of a methyl group to nucleophilic sites on biomoleculesThe compound’s high reactivity makes it an effective methylating agent, capable of modifying a wide range of biomolecules, including DNA, RNA, and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its instability and rapid degradation upon exposure to moisture. The compound is best stored in an inert atmosphere at low temperatures to maintain its reactivity. Over time, degradation products can form, which may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s stability and reactivity can significantly impact experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate methylation reactions, impacting metabolic flux and metabolite levels. The compound’s ability to modify the methylation status of biomolecules can influence key metabolic processes, including energy production, biosynthesis, and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s high reactivity and instability require careful handling to ensure its effective distribution and activity within biological systems .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its methylating effects. The compound’s activity and function can be affected by its localization, impacting various cellular processes and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyloxonium tetrafluoroborate is synthesized by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :

4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃

The reaction mixture is stirred overnight under a nitrogen atmosphere. The resulting crystalline this compound is then washed with anhydrous dichloromethane and sodium-dried diethyl ether, and dried by passing a stream of nitrogen over the salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of boron trifluoride with dimethyl ether and epichlorohydrin under controlled conditions to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and stability under controlled conditions. It is considered the strongest commercially available reagent for electrophilic methylation .

Properties

IUPAC Name

trimethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZBKHWOFJNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[O+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883377
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-37-1
Record name Trimethyloxonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloxonium tetrafluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyloxonium tetrafluoroborate

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